
N-Benzyl-N-methyl-3-piperidinamine dihydrochloride
Overview
Description
N-Benzyl-N-methyl-3-piperidinamine dihydrochloride is a piperidine-based compound with the molecular formula C₁₄H₂₂N₂·2HCl and a molecular weight of 295.25 g/mol. It exists as a dihydrochloride salt, meaning two molecules of hydrochloric acid are bound to the parent amine. This salt form enhances its water solubility and stability, making it suitable for pharmaceutical applications .
Structurally, the compound features a piperidine ring substituted with a benzyl group at the nitrogen and a methyl group at the 3-position. Its stereoisomeric forms, such as (3R,4R) and (3S,4S), are critical in determining biological activity. For example, the (3R,4R)-stereoisomer is utilized in synthesizing immunosuppressants targeting pathologic JAK3 activation, highlighting its therapeutic relevance .
Biological Activity
N-Benzyl-N-methyl-3-piperidinamine dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound can be characterized by its piperidine core, which is a six-membered ring containing one nitrogen atom. The presence of the benzyl and methyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of N-benzyl derivatives, including this compound. For instance, derivatives of piperidine compounds have shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis (MTB) .
In vitro evaluations using the Microplate Alamar Blue Assay (MABA) have demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Table 1: Antimicrobial Activity of Piperidine Derivatives
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | 8 | MRSA |
IMB-070593 Derivative | 4 | MTB |
Levofloxacin | 16 | MRSA |
Isoniazid | 2 | MTB |
Anti-inflammatory and Antioxidant Properties
This compound has also been investigated for its anti-inflammatory and antioxidant activities. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting potential therapeutic applications in inflammatory diseases .
The mechanism of action for this compound involves its interaction with specific receptors and enzymes. It has been noted for its ability to modulate signaling pathways associated with inflammation and microbial resistance. The structural features of the compound allow it to bind effectively to these targets, influencing cellular responses .
Structure-Activity Relationship (SAR)
SAR studies indicate that modifications to the piperidine structure significantly affect the biological activity of these compounds. For example, the introduction of various substituents on the benzyl ring can enhance binding affinity and selectivity for specific biological targets .
Table 2: Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Addition of alkyl groups | Increased lipophilicity and antimicrobial potency |
Substitution on benzyl ring | Enhanced receptor binding affinity |
Alteration of piperidine nitrogen | Changes in pharmacokinetics and bioavailability |
Case Studies
A notable case study involved the evaluation of a series of N-benzyl-N-methylpiperidine derivatives against resistant strains of bacteria. The study found that certain modifications led to a significant increase in antimicrobial activity while maintaining low toxicity levels in vitro .
Another investigation focused on the anti-inflammatory effects in animal models, where compounds similar to N-benzyl-N-methyl-3-piperidinamine showed efficacy in reducing inflammation markers in induced colitis models .
Scientific Research Applications
Synthesis of Janus Kinase Inhibitors
N-Benzyl-N-methyl-3-piperidinamine dihydrochloride plays a crucial role as an intermediate in the synthesis of Janus kinase (JAK) inhibitors. JAK inhibitors are important in treating autoimmune diseases such as rheumatoid arthritis and certain cancers. The compound's structural properties allow it to interact effectively with biological targets involved in inflammatory pathways .
Organic Synthesis
The compound is utilized in organic synthesis due to its ability to participate in various chemical reactions. Its piperidine structure allows for the formation of diverse derivatives that can be tailored for specific pharmacological activities. This versatility makes it an essential building block in drug development .
Research indicates that this compound exhibits significant biological activity, particularly related to its role as a JAK inhibitor. Studies have explored its interactions with biological systems, emphasizing its potential therapeutic applications .
Case Study 1: Development of JAK Inhibitors
A study conducted on the synthesis of JAK inhibitors highlighted the use of this compound as a key intermediate. The research focused on optimizing the synthesis route to enhance yield and purity, demonstrating the compound's critical role in developing effective therapeutic agents against autoimmune diseases .
Case Study 2: Organic Synthesis Methodologies
Another investigation explored various synthetic methodologies involving this compound. The study assessed reaction conditions, yields, and the formation of desired products, showcasing the compound's utility in producing complex organic molecules with potential pharmaceutical applications .
Q & A
Basic Question: What are the optimal methods for synthesizing N-Benzyl-N-methyl-3-piperidinamine dihydrochloride, and how can reaction efficiency be improved?
Methodological Answer:
Synthesis typically involves alkylation of 3-piperidinamine with benzyl and methyl halides, followed by dihydrochloride salt formation. Key steps include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity of the amine group .
- Stoichiometry : Ensure a 2:1 molar ratio of HCl to freebase during salt formation to achieve complete protonation .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) by removing unreacted intermediates .
- Yield Optimization : Monitor pH during salt precipitation (target pH 4–6) to avoid over-acidification, which can degrade the product .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions may arise from variations in assay conditions or impurities. To address this:
- Purity Verification : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to confirm >99% purity. Impurities <0.5% are critical for reproducible activity .
- Assay Standardization : Compare results under controlled conditions (e.g., cell line viability assays using MTT, with consistent incubation times and serum concentrations) .
- Metabolite Interference : Perform LC-MS to rule out degradation products or metabolites altering activity .
Basic Question: What analytical techniques are most effective for characterizing the dihydrochloride salt form?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR in DO to confirm protonation states and structural integrity. Peaks at δ 2.5–3.5 ppm indicate methyl and benzyl groups .
- X-ray Diffraction (XRD) : Determines crystal structure and salt stoichiometry. Dihydrochloride salts often exhibit monoclinic crystal systems .
- Thermogravimetric Analysis (TGA) : Measures water content and thermal stability. Decomposition above 200°C suggests robust salt formation .
Advanced Question: How does the dihydrochloride form impact solubility and bioavailability compared to the freebase?
Methodological Answer:
- Solubility Testing : Conduct phase-solubility studies in buffers (pH 1–7.4). Dihydrochloride salts typically show 10–50× higher aqueous solubility than freebases due to ionic interactions .
- Bioavailability : Use in vitro Caco-2 cell permeability assays. The dihydrochloride form may exhibit lower passive diffusion but enhanced paracellular transport due to increased hydrophilicity .
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Store in labeled containers for professional hazardous waste management .
- Ventilation : Work in a fume hood to avoid inhalation of HCl vapors released during decomposition .
Advanced Question: How can researchers design stability studies to assess long-term storage conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-A/UV-B) for 4 weeks. Monitor degradation via HPLC .
- Stability-Indicating Methods : Develop a validated UPLC method with a QDa mass detector to identify degradation products (e.g., N-oxide derivatives) .
- Optimal Storage : Store lyophilized powder at -20°C in amber vials with desiccants to prevent hydrolysis and photodegradation .
Basic Question: What are the key differences between hydrochloride and dihydrochloride salts in pharmacological applications?
Methodological Answer:
- Protonation State : Dihydrochloride salts provide two HCl molecules per base, enhancing solubility and ionic strength, which is critical for parenteral formulations .
- Stability : Dihydrochlorides are less hygroscopic than monohydrochlorides, reducing deliquescence during storage .
- Bioequivalence : Compare AUC (area under the curve) in pharmacokinetic studies; dihydrochlorides may show faster absorption due to higher dissolution rates .
Advanced Question: How can computational modeling predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with LSD1 (lysine-specific demethylase 1) crystal structures (PDB: 5YNT) to identify binding poses. Focus on piperidinamine interactions with FAD cofactors .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-target complexes. RMSD values <2 Å indicate stable binding .
- QSAR Models : Train models using IC data from similar dihydrochloride inhibitors to predict potency and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
The stereochemistry of N-benzyl-N-methylpiperidinamine derivatives significantly impacts their pharmacological profiles:
Key Findings :
- The (3R,4R)-isomer exhibits higher binding affinity to JAK3 due to its spatial orientation, enabling therapeutic use in autoimmune diseases .
- Stereoisomers may differ in metabolic stability; the (3R,4R)-form shows slower hepatic clearance in preclinical models .
Chlorinated Analogues
Substituents on the benzyl group alter physicochemical and biological properties. A chlorinated derivative, N-(2-Chlorobenzyl)-N-methyl-3-piperidinamine hydrochloride , demonstrates distinct characteristics:
Compound | Molecular Formula | Molecular Weight | Substituent |
---|---|---|---|
N-Benzyl-N-methyl-3-piperidinamine dihydrochloride | C₁₄H₂₂N₂·2HCl | 295.25 | None |
N-(2-Chlorobenzyl)-N-methyl-3-piperidinamine hydrochloride | C₁₃H₂₀Cl₂N₂ | 275.22 | 2-chlorobenzyl |
Key Findings :
- Chlorination increases lipophilicity (LogP increases by ~0.5), enhancing blood-brain barrier penetration but reducing aqueous solubility .
- The chlorine atom introduces steric hindrance, lowering affinity for JAK3 but increasing selectivity for serotonin receptors in preclinical assays .
Salt Form Comparisons: Hydrochloride vs. Dihydrochloride
The number of HCl molecules impacts drug formulation:
Property | Hydrochloride (1 HCl) | Dihydrochloride (2 HCl) |
---|---|---|
Solubility in Water | Moderate (~50 mg/mL) | High (~150 mg/mL) |
Stability | Prone to hygroscopicity | Improved crystallinity |
Bioavailability | 60–70% | 80–90% (due to solubility) |
Key Findings :
Properties
IUPAC Name |
N-benzyl-N-methylpiperidin-3-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-15(13-8-5-9-14-10-13)11-12-6-3-2-4-7-12;;/h2-4,6-7,13-14H,5,8-11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVECGOKOHDSVFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.